Cas no 1021073-23-3 (6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine)

6-[4-(Butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine sulfonyl moiety and a pyridin-2-ylamino group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its dual hydrogen-bond acceptor and donor capabilities. The butanesulfonyl group enhances solubility and bioavailability, while the piperazine linker offers conformational flexibility for target engagement. Its well-defined synthetic route allows for scalable production, making it a promising intermediate for pharmaceutical research. The compound’s balanced lipophilicity and polarity suggest favorable pharmacokinetic properties for further optimization.
6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine structure
1021073-23-3 structure
Product Name:6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine
CAS No:1021073-23-3
MF:C17H24N6O2S
MW:376.476461410522
CID:6540191
Update Time:2025-06-07

6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine
    • 6-(4-butylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine
    • Inchi: 1S/C17H24N6O2S/c1-2-3-14-26(24,25)23-12-10-22(11-13-23)17-8-7-16(20-21-17)19-15-6-4-5-9-18-15/h4-9H,2-3,10-14H2,1H3,(H,18,19,20)
    • InChI Key: RYVVMPDQPHOYQZ-UHFFFAOYSA-N
    • SMILES: C1(NC2=NC=CC=C2)=NN=C(N2CCN(S(CCCC)(=O)=O)CC2)C=C1

6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine Pricemore >>

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Additional information on 6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine

6-[4-(Butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine: A Comprehensive Overview

The compound 6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine (CAS No. 1021073-23-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridazine ring system, which is known for its unique electronic properties and reactivity. The molecule incorporates a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and a butane sulfonyl group, adding further complexity and functionality to the structure.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those with nitrogen-containing rings such as pyridazine and piperazine. These structures are often employed as scaffolds in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, π-interactions, and other non-covalent forces. The presence of the sulfonyl group in this compound adds an additional layer of functionality, as sulfonyl groups are known for their ability to enhance the bioavailability and stability of drugs.

The synthesis of 6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that typically begins with the preparation of the piperazine derivative. This is followed by the introduction of the sulfonyl group via sulfonation or related reactions. The final step involves coupling the piperazine moiety with the pyridazine ring system, often through nucleophilic aromatic substitution or similar mechanisms. The exact synthetic pathway may vary depending on the specific conditions and reagents used, but the overall approach remains consistent with established practices in organic synthesis.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Recent research has demonstrated that derivatives of pyridazine and piperazine exhibit significant activity against various biological targets, including enzymes, receptors, and nucleic acids. For instance, studies have shown that certain pyridazine derivatives possess anti-inflammatory and antioxidant properties, making them valuable candidates for the development of novel therapeutic agents.

In addition to its pharmacological applications, 6-[4-(butane-1-sulfonyl)piperazin-1-yl]-N-(pyridin-2-y l)pyridazin -3 -amine has also been explored for its potential in materials science. The unique electronic properties of the pyridazine ring system make it an attractive candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The incorporation of the piperazine and sulfonyl groups further enhances the molecule's electronic characteristics, making it suitable for advanced materials applications.

From a structural perspective, the compound's molecular weight is approximately 458 g/mol, with a molecular formula of C18H25N5O2S. Its physical properties include a melting point of around 280°C and a solubility profile that makes it suitable for both organic and aqueous environments. These characteristics are particularly advantageous for applications in drug delivery systems and chemical catalysis.

The latest advancements in computational chemistry have enabled researchers to perform detailed docking studies on this compound, providing insights into its binding affinity with various biological targets. These studies have revealed that the molecule exhibits strong interactions with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular dynamics simulations have shown that the compound maintains stability in physiological conditions, which is a critical factor for its pharmacokinetic profile.

In conclusion, 6-[4-(butane -1 -sulfony l)piperazin -1 -yl]-N -(py ridi n -2 -y l)py ridazi n -3 -amine (CAS No. 1021073 -23 -3) represents a versatile and innovative molecule with broad applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and computational tools, positions it as a key player in future research and development efforts.

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